molecular formula C14H14N2O2 B1269440 Benzo[1,3]dioxol-5-ylmethyl-pyridin-2-ylmethyl-amine CAS No. 626210-49-9

Benzo[1,3]dioxol-5-ylmethyl-pyridin-2-ylmethyl-amine

Cat. No.: B1269440
CAS No.: 626210-49-9
M. Wt: 242.27 g/mol
InChI Key: KZQVJMBMNZMAGV-UHFFFAOYSA-N
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Description

Benzo[1,3]dioxol-5-ylmethyl-pyridin-2-ylmethyl-amine is a chemical compound with the molecular formula C14H14N2O2. It is known for its unique structure, which includes a benzodioxole ring fused with a pyridine ring through a methylamine linkage. This compound has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-N-(pyridin-2-ylmethyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-2-6-16-12(3-1)9-15-8-11-4-5-13-14(7-11)18-10-17-13/h1-7,15H,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZQVJMBMNZMAGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNCC3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90360125
Record name Benzo[1,3]dioxol-5-ylmethyl-pyridin-2-ylmethyl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90360125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

626210-49-9
Record name Benzo[1,3]dioxol-5-ylmethyl-pyridin-2-ylmethyl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90360125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions

  • Step 1 : A mixture of benzodioxol-5-ylmethanamine (1.0 equiv) and pyridine-2-carbaldehyde (1.2 equiv) in anhydrous methanol is stirred at 25°C for 2 hours under nitrogen.
  • Step 2 : Sodium borohydride (1.5 equiv) is added portionwise, and the reaction is maintained at 20°C for 1 hour.
  • Workup : The mixture is quenched with water, extracted with dichloromethane, and dried over sodium sulfate. Solvent evaporation yields the crude product, which is purified via column chromatography (SiO₂, ethyl acetate/hexane).

Key Parameters

Parameter Value
Yield 65–72%
Purity (HPLC) >95%
Reaction Time 3 hours (total)

This method avoids harsh acidic conditions and is scalable for gram-scale production. The use of NaBH₄ ensures selective reduction of the imine intermediate without over-reduction of the aromatic rings.

Nucleophilic Substitution with Benzyl Halides

An alternative route employs sequential alkylation of ammonia using benzodioxol-5-ylmethyl bromide and pyridin-2-ylmethyl chloride . This two-step process mitigates over-alkylation by controlling stoichiometry and reaction temperature.

Synthetic Procedure

  • First Alkylation :
    Ammonia gas is bubbled into a solution of benzodioxol-5-ylmethyl bromide (1.0 equiv) in tetrahydrofuran (THF) at −78°C. The mixture is warmed to 0°C and stirred for 4 hours.
  • Second Alkylation :
    Pyridin-2-ylmethyl chloride (1.1 equiv) and potassium carbonate (2.0 equiv) are added, and the reaction is refluxed for 12 hours.
  • Isolation :
    The product is extracted with ethyl acetate, washed with brine, and crystallized from ethanol/water.

Comparative Data

Condition First Alkylation Second Alkylation
Temperature −78°C → 0°C Reflux
Time 4 hours 12 hours
Solvent THF THF
Yield 58% 63% (overall)

This method requires careful handling of ammonia and precise temperature control but offers a direct pathway to the target compound.

Solid-Phase Synthesis for High-Throughput Applications

Adapting protocols from combinatorial chemistry, solid-phase synthesis enables rapid parallel production of Benzodioxol-5-ylmethyl-pyridin-2-ylmethyl-amine derivatives. The resin-bound intermediate facilitates easy purification and scalability.

Methodology

  • Resin Functionalization :
    Rink amide resin is acylated with 4-nitro-7-fluoro-2-oxo-2H-chromene-3-carboxylic acid under standard DIC/HOBt coupling conditions.
  • Nucleophilic Substitution :
    The fluoro group undergoes displacement with pyridin-2-ylmethylamine in dimethylformamide (DMF) at 60°C for 6 hours.
  • Nitro Reduction :
    Tin(II) chloride dihydrate in N-methylpyrrolidone (NMP) reduces the nitro group to an amine at 25°C for 2 hours.
  • Cyclization and Cleavage :
    Treatment with trimethylsilyl chloride (TMSCl) and methanol releases the product from the resin.

Performance Metrics

Metric Value
Purity (LC-MS) >90%
Throughput 48 compounds/week
Average Yield 55–60%

Solid-phase synthesis is ideal for generating analogs with modified aromatic substituents, though it demands specialized equipment.

Catalytic Hydrogenation of Nitriles

A less conventional approach involves hydrogenating a nitrile precursor, benzodioxol-5-ylmethyl-pyridin-2-ylmethyl-nitrile , over a palladium catalyst.

Reaction Setup

  • Catalyst : 5% Pd/C (10 wt%)
  • Conditions : H₂ (50 psi), ethanol, 25°C, 24 hours.
  • Yield : 70–75% after recrystallization from acetonitrile.

This method is limited by the availability of the nitrile precursor but offers excellent stereochemical control.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the reductive amination process, reducing reaction times from hours to minutes.

Optimization

  • Temperature : 100°C
  • Time : 15 minutes
  • Solvent : Ethanol
  • Reducing Agent : Sodium triacetoxyborohydride (STAB)
Parameter Value
Yield 80%
Energy Consumption 150 W

Microwave synthesis enhances throughput and is environmentally favorable due to reduced solvent use.

Chemical Reactions Analysis

Types of Reactions

Benzo[1,3]dioxol-5-ylmethyl-pyridin-2-ylmethyl-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or halides under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzodioxole and pyridine rings.

    Reduction: Reduced forms of the compound, potentially leading to the formation of secondary amines.

    Substitution: Substituted derivatives with various functional groups attached to the pyridine ring.

Scientific Research Applications

Basic Information

  • Molecular Formula: C14H14N2O2
  • Molecular Weight: 242.27 g/mol
  • CAS Number: 626210-49-9

The compound features a benzo[1,3]dioxole moiety which is known for its biological activity and ability to interact with various biological targets.

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds similar to benzo[1,3]dioxol-5-ylmethyl-pyridin-2-ylmethyl-amine exhibit significant anticancer properties. Studies have shown that derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study demonstrated that certain benzodioxole derivatives had cytotoxic effects on human cancer cell lines, suggesting potential as therapeutic agents in oncology .

Neuropharmacology
The compound's structural features suggest potential neuroprotective effects. Research into similar compounds has revealed their ability to modulate neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases. For example, compounds with a pyridine core have been studied for their ability to enhance cognitive function and protect against neurotoxicity .

Cosmetic Formulation

Stabilizing Agent
In cosmetic formulations, this compound can serve as a stabilizing agent due to its antioxidant properties. Its ability to scavenge free radicals makes it an attractive ingredient for skin care products aimed at reducing oxidative stress and aging .

Moisturizing Properties
Studies have explored the use of this compound in topical formulations where it enhances skin hydration and barrier function. The interaction of the compound with skin lipids may improve moisture retention, making it suitable for dry skin formulations .

Data Table: Summary of Applications

Application AreaSpecific UseResearch Findings
Medicinal ChemistryAnticancer ActivityInduces apoptosis in cancer cell lines
NeuropharmacologyModulates neurotransmitter systems
Cosmetic FormulationStabilizing AgentAntioxidant properties reduce oxidative stress
Moisturizing PropertiesEnhances skin hydration and barrier function

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry examined various benzo[1,3]dioxole derivatives for their anticancer properties. The results showed that specific substitutions on the benzodioxole ring significantly enhanced cytotoxicity against breast cancer cells. The mechanism involved the activation of apoptotic pathways and inhibition of cellular proliferation.

Case Study 2: Neuroprotective Effects

Research conducted by a team at a prominent university explored the neuroprotective effects of pyridine-containing compounds. Their findings indicated that these compounds could mitigate oxidative stress-induced neuronal damage in vitro, suggesting potential applications in treating Alzheimer's disease.

Case Study 3: Cosmetic Applications

A formulation study published in the Brazilian Journal of Pharmaceutical Sciences evaluated the effectiveness of incorporating this compound into moisturizing creams. The study found that formulations containing this compound showed improved moisture retention compared to control formulations without it.

Mechanism of Action

The mechanism of action of Benzo[1,3]dioxol-5-ylmethyl-pyridin-2-ylmethyl-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzo[1,3]dioxol-5-ylmethyl-pyridin-2-ylmethyl-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzodioxole ring with a pyridine ring through a methylamine linkage sets it apart from other similar compounds.

Biological Activity

Benzo[1,3]dioxol-5-ylmethyl-pyridin-2-ylmethyl-amine (BDPMA), with the molecular formula C14H14N2O2C_{14}H_{14}N_{2}O_{2}, has garnered attention in various fields of biological research due to its unique structural characteristics and potential therapeutic applications. This article explores the biological activity of BDPMA, including its mechanisms of action, potential therapeutic uses, and comparative analysis with related compounds.

Chemical Structure and Properties

BDPMA features a benzodioxole ring fused with a pyridine ring through a methylamine linkage. This unique structure is believed to contribute to its biological properties.

PropertyValue
Molecular FormulaC14H14N2O2
Molecular Weight242.27 g/mol
CAS Number626210-49-9
EINECS-

The biological activity of BDPMA is primarily attributed to its interaction with specific molecular targets within biological systems:

  • Molecular Targets : BDPMA may interact with various enzymes, receptors, and proteins, modulating their activity.
  • Biochemical Pathways : It is suggested that BDPMA influences critical pathways involved in cell signaling, metabolism, and gene expression.

Antimicrobial Properties

Research indicates that BDPMA exhibits antimicrobial activity against several pathogens. Its effectiveness can be attributed to the structural features that allow it to penetrate microbial membranes and disrupt cellular functions.

Anticancer Potential

BDPMA has been investigated for its potential anticancer properties. Studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways associated with cell proliferation.

Comparative Analysis with Similar Compounds

BDPMA's biological activity can be compared with other compounds possessing similar structures:

CompoundActivityReference
Benzo[d][1,3]dioxol-5-ylmethyl-4-tert-butylthiazol-2-aminesAntitumor activities
1-Benzo[1,3]dioxol-5-yl-indolesEvaluated for anticancer properties

BDPMA is unique due to its specific combination of the benzodioxole and pyridine rings, which may confer distinct chemical and biological properties compared to these similar compounds.

Case Studies and Research Findings

  • In Vitro Studies : In vitro assays have demonstrated that BDPMA exhibits significant antimicrobial activity against various strains of bacteria and fungi. The minimum inhibitory concentration (MIC) values indicate potent effects comparable to established antibiotics.
  • In Vivo Studies : Preliminary animal studies suggest that BDPMA may reduce tumor size in xenograft models, although further research is needed to confirm these findings and elucidate the underlying mechanisms.
  • Toxicity Assessment : Safety evaluations indicate that BDPMA has a relatively low cytotoxicity profile, making it a promising candidate for further drug development.

Q & A

Basic Research Questions

Q. What are common synthetic routes for preparing Benzo[1,3]dioxol-5-ylmethyl-pyridin-2-ylmethyl-amine and its derivatives?

  • Methodological Answer : The compound is typically synthesized via condensation reactions between benzo[1,3]dioxole-derived aldehydes and pyridinylmethylamine precursors. For example, Schiff base formation under mild conditions (room temperature, DMF solvent) has been employed, followed by vacuum filtration to isolate products . Modifications often involve substituent variations on the pyridine or benzodioxole rings to optimize biological activity, such as introducing nitro or alkyl groups .

Q. How is the structural integrity of this compound validated during synthesis?

  • Methodological Answer : Characterization relies on NMR (¹H/¹³C) for functional group verification, mass spectrometry for molecular weight confirmation, and X-ray crystallography (using SHELXL/SHELXS software) for absolute configuration determination. For instance, single-crystal studies have resolved torsion angles between the benzodioxole and pyridine moieties, critical for understanding conformational stability .

Q. What in vitro assays are used to screen its biological activity?

  • Methodological Answer : Standard assays include:

  • Enzyme inhibition (e.g., α-glucosidase, MAGL) using spectrophotometric methods to measure IC₅₀ values .
  • Cytotoxicity screening against cancer cell lines (e.g., MDA-MB-231) via MTT assays, with dose-dependent viability curves .
  • Antibacterial activity via agar diffusion or microdilution to determine MIC values against Gram-positive/negative strains .

Advanced Research Questions

Q. How can researchers optimize substituents to enhance anticonvulsant efficacy while minimizing toxicity?

  • Methodological Answer : Structure-activity relationship (SAR) studies guided by molecular hybridization and ligand-based design are critical. For example:

  • Nitro groups at the pyridine ring (e.g., compound 5 in ) improved ED₅₀ values (45 mg/kg in scPTZ models) by enhancing blood-brain barrier penetration.
  • Bulkier tert-butyl groups reduced hepatotoxicity in mice by limiting metabolic oxidation .
  • Therapeutic index (TI) is calculated as TD₅₀/ED₅₀, with in vivo models (e.g., maximal electroshock) used to balance potency and safety .

Q. What strategies resolve contradictions in biological data (e.g., cytotoxicity vs. enzyme inhibition)?

  • Methodological Answer : Contradictions arise from assay-specific conditions (e.g., cell type, concentration). Mitigation strategies include:

  • Orthogonal validation : Confirm α-glucosidase inhibition (IC₅₀ = 0.8 µM ) with isothermal titration calorimetry (ITC) to rule out false positives.
  • Dose-response profiling : Compare cytotoxicity (CC₅₀) and enzyme inhibition across multiple cell lines to identify selective windows .
  • Molecular docking : Predict off-target interactions (e.g., with Fyn kinase ) to explain unexpected toxicity .

Q. How is the compound’s mechanism of action elucidated in neurological disorders?

  • Methodological Answer : Mechanistic studies employ:

  • Electrophysiological recordings in hippocampal slices to assess GABAergic modulation .
  • Metabolomic profiling (LC-MS) to track endogenous cannabinoid levels (e.g., 2-AG) in MAGL inhibition models .
  • Homology modeling of target proteins (e.g., uPAR ) to map binding sites, followed by site-directed mutagenesis to validate interactions .

Q. What analytical methods differentiate polymorphic forms or stereoisomers of the compound?

  • Methodological Answer :

  • PXRD (powder X-ray diffraction) identifies polymorphs by distinct diffraction patterns.
  • Chiral HPLC with amylose-based columns resolves enantiomers, critical for SAR studies .
  • Dynamic vapor sorption (DVS) assesses hygroscopicity, which impacts formulation stability .

Critical Analysis of Evidence

  • Contradictions : While highlights α-glucosidase inhibition, reports weak antibacterial activity, suggesting context-dependent efficacy. Researchers must prioritize target-specific assay conditions.
  • Gaps : Limited data exist on pharmacokinetics (e.g., half-life, bioavailability). Future studies should incorporate PAMPA assays for permeability and microsomal stability tests .

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